Isopropyl 1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
PROPAN-2-YL 1-BENZYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound featuring a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 1-BENZYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 1-BENZYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
PROPAN-2-YL 1-BENZYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar core structure but differs in functional groups and properties.
Pyrano[2,3-d]pyrimidine-2,4-dione: Another related compound with distinct chemical and biological activities.
Uniqueness
PROPAN-2-YL 1-BENZYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific functional groups and the resulting chemical properties
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
propan-2-yl 1-benzyl-7-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H19N3O4/c1-11(2)26-18(24)14-9-15-16(20-12(14)3)22(19(25)21-17(15)23)10-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,21,23,25) |
InChI Key |
NJVFXSBBMVFNMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=O)NC(=O)N(C2=N1)CC3=CC=CC=C3)C(=O)OC(C)C |
Origin of Product |
United States |
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